molecular formula C26H22FN7O3 B2859647 1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1112306-32-7

1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2859647
CAS RN: 1112306-32-7
M. Wt: 499.506
InChI Key: MNZWSIDJLVXSFB-UHFFFAOYSA-N
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Description

1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H22FN7O3 and its molecular weight is 499.506. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

A study highlighted the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to the creation of compounds with potential pharmaceutical applications. These processes yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, suggesting a route for developing novel drugs or research tools (Bacchi et al., 2005).

Antimicrobial Activity of Quinoxaline Derivatives

Research on the synthesis and biological evaluation of new amide moiety bearing quinoxaline derivatives as antimicrobial agents indicates that these compounds show significant activity against various microbial strains. This highlights the potential use of such compounds in developing new antimicrobials (Abu Mohsen et al., 2014).

Ligand-Based Design of Serotonin Type-3 Receptor Antagonists

A ligand-based approach was employed to design 3-methoxyquinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. The synthesized compounds were evaluated for their antagonism activities, revealing some with higher activities than the standard antagonist, indicating potential therapeutic applications in treating conditions associated with 5-HT3 receptors (Mahesh et al., 2012).

Chemical Modification and Analgesic Activity

Another study focused on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist. The study aimed to develop novel analogs with an improved pharmacological profile, including enhanced analgesic activities and reduced side effects, demonstrating the compound's versatility in designing new pain management solutions (Nie et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. They are also involved in chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound’s interaction with its targets results in the inhibition of nucleoside transport, which can affect various cellular processes .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can have downstream effects on DNA replication, RNA transcription, and other cellular processes that rely on nucleotides.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can have various molecular and cellular effects, depending on the specific cell type and the role of nucleotides and adenosine in those cells.

properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c27-20-10-4-5-11-21(20)31-13-15-32(16-14-31)22(35)17-34-26(36)33-12-6-9-19(24(33)29-34)25-28-23(30-37-25)18-7-2-1-3-8-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWSIDJLVXSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.